molecular formula C20H24N2O6S B2905664 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 899945-61-0

3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2905664
CAS RN: 899945-61-0
M. Wt: 420.48
InChI Key: BIJBUWRKNWXSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMAQ, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of TMAQ involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
TMAQ has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, TMAQ has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in memory and learning.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMAQ in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation of using TMAQ is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on TMAQ. One area of interest is the development of new drugs that target the sigma-1 receptor. TMAQ may serve as a starting point for the development of these drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMAQ and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential toxicity of TMAQ and to develop methods for minimizing this toxicity in lab experiments.

Synthesis Methods

The synthesis of TMAQ involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile. This reaction produces 2,5-dimethoxyphenylacetonitrile, which is then reacted with methylsulfonyl chloride to produce 2,5-dimethoxy-N-methylsulfonylphenylacetamide. The final step in the synthesis process involves the reaction of this compound with 3,4-dihydro-6-quinolinylamine to produce TMAQ.

Scientific Research Applications

TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJBUWRKNWXSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

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